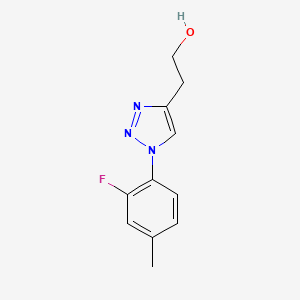

2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol

Description

Table 1: Comparative Molecular Data for Triazole Derivatives

The data underscores the incremental increase in molecular weight with chain elongation in triazole derivatives.

Properties

IUPAC Name |

2-[1-(2-fluoro-4-methylphenyl)triazol-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O/c1-8-2-3-11(10(12)6-8)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFGOJQADQOLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(N=N2)CCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2-fluoro-4-methylphenylamine through diazotization followed by azidation.

Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through nucleophilic substitution or addition reactions, depending on the available functional groups on the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring and the fluoro-methylphenyl group are generally stable under reducing conditions, but selective reduction of other functional groups can be achieved.

Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: 2-(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethanal or 2-(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethanoic acid.

Reduction: Reduced derivatives depending on the functional groups present.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a triazole ring, which is known for its role in biological activity and as a building block in drug design. The presence of the 2-fluoro-4-methylphenyl group enhances its lipophilicity and potential bioactivity. The molecular formula is , with a molecular weight of approximately 234.28 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, as anticancer agents. For instance, compounds containing triazole moieties have shown promising antiproliferative effects against various cancer cell lines. In particular, research indicates that derivatives similar to 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol exhibit significant activity against breast cancer cells by inducing apoptosis and disrupting microtubule dynamics .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 52 | Tubulin inhibition |

| Compound B | MDA-MB-231 | 74 | Apoptosis induction |

| 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol | TBD | TBD | TBD |

Antiviral Properties

In addition to anticancer properties, triazole compounds have been explored for antiviral applications. Some derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. The structural diversity provided by the triazole ring contributes to their ability to interact with viral enzymes .

Synthetic Applications

The synthesis of triazole derivatives like 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves click chemistry techniques, particularly the Huisgen cycloaddition reaction between azides and alkynes. This method allows for the efficient construction of triazole rings under mild conditions, making it a valuable strategy in organic synthesis.

Table 2: Synthesis Methods for Triazole Derivatives

| Synthesis Method | Description | Advantages |

|---|---|---|

| Huisgen Cycloaddition | Reaction between azides and alkynes | High yield, mild conditions |

| Copper-Catalyzed Reaction | Utilizes copper as a catalyst for efficiency | Fast reaction times |

Case Study 1: Anticancer Evaluation

In a study evaluating various triazole derivatives for anticancer activity, researchers synthesized several compounds based on the triazole scaffold. Among them, the derivative containing the 2-fluoro-4-methylphenyl group showed notable selectivity towards cancerous cells while sparing non-cancerous cells . The mechanism involved targeting tubulin dynamics leading to cell cycle arrest.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of triazole derivatives against influenza virus strains. The study revealed that specific modifications to the triazole ring enhanced antiviral activity significantly, suggesting that further exploration of similar compounds could yield effective antiviral agents .

Mechanism of Action

The mechanism of action of 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with molecular targets through the triazole ring. This ring can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their function. The fluoro-methylphenyl group can further modulate these interactions by providing additional binding sites or altering the compound’s overall conformation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 2-fluoro-4-methylphenyl group in the target compound increases lipophilicity compared to 4-fluorophenyl (e.g., 2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol) and 2,3-difluorophenyl derivatives . This property may enhance cellular uptake and bioavailability.

Side Chain Modifications: Hydroxymethyl (-CH2OH) groups, as seen in [1-(2,3-Difluorophenyl)-...]methanol, provide hydrogen-bond donors for target interactions, while hydroxymethyl-ethyl (-CH2CH2OH) groups in the target compound extend the chain, possibly improving binding pocket accommodation . Replacement of -CH2OH with trifluoroethanone (-CO-CF3) in 1-[1-(3-Chloro-4-methylphenyl)-...]ethanone introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic environments .

Biological Activity Correlations: Antifungal activity is prominent in compounds with 1,2,4-triazole cores (e.g., 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol) due to their ability to inhibit fungal cytochrome P450 enzymes . The target compound’s 1,2,3-triazole core and hydroxymethyl-ethyl side chain are tailored for CDK inhibition, suggesting scaffold-specific therapeutic targeting .

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to non-polar analogs like trifluoroethanone derivatives .

- Metabolic Stability : Fluorine atoms in the phenyl ring reduce metabolic degradation by blocking cytochrome P450 oxidation sites, a feature shared with 2,3- and 2,4-difluorophenyl analogs .

Biological Activity

Chemical Structure and Properties

2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound characterized by its triazole ring and a phenyl group substituted with a fluorine atom and a methyl group. Its molecular formula is with a molecular weight of approximately 206.22 g/mol. The compound's structure suggests potential biological activity due to the presence of the triazole moiety, which is known for its pharmacological properties.

Biological Activity

The biological activity of this compound has been studied in various contexts, including its potential as an antimicrobial, anticancer, and antiviral agent.

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds featuring the triazole ring can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as fluorine, enhances this activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .

2. Anticancer Properties

Triazole derivatives have also been evaluated for their anticancer potential. For example, compounds similar to 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the cytotoxicity. Specifically, the presence of methyl groups on the phenyl ring has been associated with increased antiproliferative activity .

3. Antiviral Activity

Some studies have explored the antiviral properties of triazole derivatives. Compounds containing triazole rings have been reported to inhibit viral replication by interfering with viral enzymes or host cell mechanisms. This suggests that 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol may also possess similar antiviral capabilities .

Case Studies and Research Findings

Several studies provide insights into the biological activities of triazole compounds:

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a terminal alkyne and an azide-functionalized aryl precursor. Key optimization steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of alkyne to azide to account for steric hindrance from the 2-fluoro-4-methylphenyl group .

- Solvent System: Tetrahydrofuran (THF) with triethylamine (TEA) as a base improves regioselectivity for the 1,4-triazole isomer .

- Catalyst Loading: 5 mol% CuI ensures efficient catalysis while minimizing copper residues. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product.

Q. How can spectroscopic methods (NMR, IR) resolve ambiguities in characterizing the triazole and hydroxyl groups in this compound?

Methodological Answer:

- 1H NMR: The hydroxyl proton (ethan-1-ol) appears as a broad singlet at δ 2.5–3.5 ppm, which can be confirmed via deuterium exchange. The triazole proton (C4-H) resonates as a singlet at δ 7.8–8.2 ppm, distinguishable from aromatic protons (δ 6.8–7.5 ppm) .

- 13C NMR: The triazole carbons (C3 and C5) appear at δ 120–130 ppm, while the fluorinated aryl carbons (C-F) show splitting due to coupling (J = 240–260 Hz) .

- IR: A strong O-H stretch at 3200–3400 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹ confirm functional groups. Discrepancies in peak assignments can be resolved by comparing with crystallographic data (e.g., C–C bond lengths: 1.36–1.42 Å for triazole rings) .

Advanced Research Questions

Q. How can researchers address contradictions in reported antifungal activity data for this compound?

Methodological Answer: Discrepancies in bioactivity data may arise from variations in:

- Assay Conditions: Standardize testing against Candida albicans using CLSI M27 guidelines (RPMI-1640 medium, pH 7.0, 48-hour incubation) to ensure reproducibility .

- Structural Analogues: Compare MIC values with analogues like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol to assess the impact of fluorination and triazole substitution .

- Degradation Studies: Monitor compound stability under assay conditions (e.g., HPLC purity checks at 0, 24, and 48 hours) to rule out false negatives due to hydrolysis .

Q. What computational and experimental approaches can elucidate the compound’s binding interactions with fungal cytochrome P450 enzymes?

Methodological Answer:

- Molecular Docking: Use crystal structures of C. albicans CYP51 (PDB ID: 5TZ1) to model interactions. Focus on hydrogen bonding between the hydroxyl group and heme-coordinated water, and π-π stacking between the triazole and phenylalanine residues .

- Site-Directed Mutagenesis: Engineer CYP51 mutants (e.g., F380A) to validate predicted binding residues via IC₅₀ shifts.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) in a buffer mimicking physiological conditions (pH 6.8, 25°C) .

Q. How should researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design:

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Ea) derived from Arrhenius plots predicts shelf-life under storage conditions .

Q. What strategies can mitigate batch-to-batch variability in crystallinity during scale-up synthesis?

Methodological Answer:

- Crystallization Optimization:

- Quality Control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.